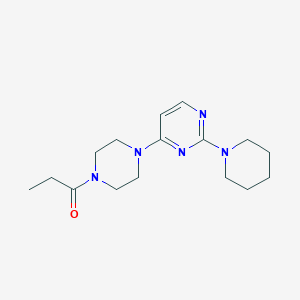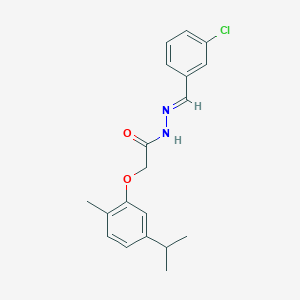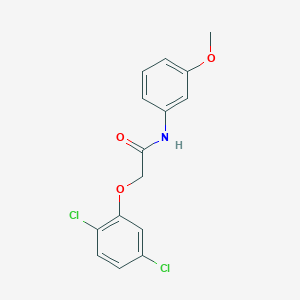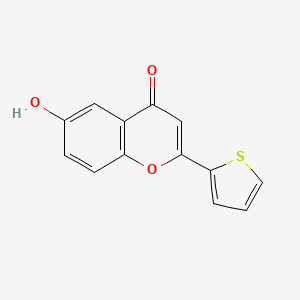
2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine often involves multi-step chemical processes. For instance, piperazinyl-glutamate-pyrimidines, which share structural similarities, are prepared with various substitutions at the pyrimidine ring, leading to potent bioactive molecules. Modifications at the piperidine ring are crucial for fine-tuning pharmacokinetic and physicochemical properties (Parlow et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those with piperidinyl and piperazinyl groups, is critical for their biological activity. Structural studies often involve computational and experimental methods to understand the conformation and reactivity of these compounds. For example, solid-state NMR and X-ray diffraction have been used to investigate the structure of pyrido[1,2-c]pyrimidine derivatives, highlighting the importance of molecular geometry in biological interactions (Pisklak et al., 2008).
Chemical Reactions and Properties
Compounds like 2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine participate in various chemical reactions, which are pivotal in medicinal chemistry for the development of new drugs. These reactions often include nucleophilic substitution, acylation, and alkylation, enabling the introduction of functional groups that modulate the compound's biological activity and pharmacokinetic properties. The reactivity of these compounds is influenced by the electronic and steric effects of the substituents on the pyrimidine ring (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of 2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine, such as solubility, melting point, and stability, are essential for its application in drug development. These properties are determined by the compound's molecular structure and significantly affect its formulation, bioavailability, and therapeutic efficacy. Research in this area focuses on optimizing these properties to enhance the compound's performance as a potential therapeutic agent.
Chemical Properties Analysis
The chemical properties of 2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine, including its acidity, basicity, and reactivity, play a crucial role in its biological activity. The presence of the piperidine and piperazine rings contributes to the compound's basic nature, which can influence its interaction with biological targets. Studies on similar compounds have shown that modifications on the piperazine and pyrimidine rings can significantly affect their binding affinity and selectivity towards biological receptors (Hao et al., 2011).
Applications De Recherche Scientifique
Chemistry and Synthesis
- The compound has been involved in studies related to the condensation of aminofluorenes and dibromoalkanes, leading to the formation of various derivatives, including those related to piperidine and piperazine (Barak, 1968).
Biological Activities
- Piperazinyl-glutamate-pyrimidines, closely related to the compound , have been prepared with substitutions leading to potent P2Y12 antagonists, suggesting applications in platelet aggregation inhibition (Parlow et al., 2009).
- Another study describes the preparation and antibacterial activity of related pyrimidine derivatives, highlighting their effectiveness against gram-negative bacteria, indicating potential applications in antimicrobial treatments (Matsumoto & Minami, 1975).
Pharmacological Properties
- Synthesis and pharmacological evaluation of 4-piperazinopyrimidines have been conducted, indicating properties like antiemetic, tranquilizing, and analgesic effects, which can be relevant for clinical applications (Mattioda et al., 1975).
Structural and Computational Studies
- Structural studies involving piperazinyl and pyrimidine derivatives have been conducted, indicating their potential for designing drugs with higher selectivity to certain receptors (Pisklak et al., 2008).
- The interaction of similar compounds with DNA has been studied, revealing their potential as DNA intercalators and amplifiers of anticancer drug action (Wilson et al., 1990).
Antimicrobial and Antihistaminic Activities
- The antimicrobial activity of pyrimidine derivatives has been noted in several studies, highlighting their potential in developing new antibiotics (Ammar et al., 2004).
- Research into novel pyrimidines for antihistaminic activity has also been conducted, suggesting potential applications in allergy treatments (Rahaman et al., 2009).
Drug Design and Molecular Modeling
- Molecular docking and dynamics studies have been performed on piperazinyl-glutamate-pyridines/pyrimidines, aiding in the design of new drugs, particularly for inhibiting platelet aggregation (Hao et al., 2011).
Propriétés
IUPAC Name |
1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-2-15(22)20-12-10-19(11-13-20)14-6-7-17-16(18-14)21-8-4-3-5-9-21/h6-7H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSHUTLIHKECKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)



![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)
![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)
![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)
![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)